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molecular formula C8H9NO3 B094649 4-Methyl-2-nitroanisole CAS No. 119-10-8

4-Methyl-2-nitroanisole

Cat. No. B094649
M. Wt: 167.16 g/mol
InChI Key: LGNMURXRPLMVJI-UHFFFAOYSA-N
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Patent
US08106033B2

Procedure details

A solution of 4-methyl-2-nitroanisole (25 mmol), N-bromosuccinimide (25 mmol) and benzoyl peroxide (2.5 mmol) in carbon tetrachloride (100 mL) was heated at reflux for 18 h. The heated mixture was then poured into water. A solid precipitate formed and was separated by filtration. The aqueous filtrate was extracted with carbon tetrachloride (3×50 mL). The extract was concentrated under reduced pressure to yield a solid product. The solid products (the filtered precipitate and product of evaporating the extract) were combined and recrystallized from ethyl acetate-hexane to yield 4-methoxy-3-nitro benzyl bromide as a crystalline product in 70-75% yield. m.p. 110-112° C.
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.O>C(Cl)(Cl)(Cl)Cl>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:1][Br:13])=[CH:3][C:4]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
25 mmol
Type
reactant
Smiles
CC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
25 mmol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2.5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
A solid precipitate formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
EXTRACTION
Type
EXTRACTION
Details
The aqueous filtrate was extracted with carbon tetrachloride (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a solid product
CUSTOM
Type
CUSTOM
Details
The solid products (the filtered precipitate and product of evaporating the
EXTRACTION
Type
EXTRACTION
Details
extract)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(CBr)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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